molecular formula C8H13NO4 B1473777 1-Azaspiro[3.3]heptane oxalate CAS No. 51392-72-4

1-Azaspiro[3.3]heptane oxalate

Cat. No. B1473777
CAS RN: 51392-72-4
M. Wt: 187.19 g/mol
InChI Key: DTRPZGPEQYYHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[3.3]heptane oxalate is a chemical compound with the molecular formula C8H13NO4 . It is a solid substance and is stored at room temperature . The compound is used in the field of chemistry and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 1-Azaspiro[3.3]heptane oxalate is characterized by two four-membered rings that share a single carbon . The InChI code for this compound is 1S/C5H9NO.C2H2O4/c1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

1-Azaspiro[3.3]heptane oxalate is a solid substance . It has a molecular weight of 189.17 and 288.3 , depending on the specific form of the compound. The compound is stored at room temperature and should be kept dry and cool .

Scientific Research Applications

Medicinal Chemistry

1-Azaspiro[3.3]heptanes were synthesized, characterized, and validated biologically as bioisosteres of piperidine . This means they can be used to replace the piperidine ring, which is among the top three most frequently used in medicinal chemistry .

Method of Application

The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . Reduction of the β-lactam ring with alane produced 1-azaspiro[3.3]heptanes .

Results and Outcomes

Incorporation of this core into the anesthetic drug bupivacaine instead of the piperidine fragment resulted in a new patent-free analogue with high activity . This suggests that 1-Azaspiro[3.3]heptane oxalate could potentially be used to create more effective and affordable medications.

DNA-Encoded Libraries

1-Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs . They have been used in the diversification of DNA-encoded libraries, a powerful tool for drug discovery .

Method of Application

The synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA was achieved via visible light-mediated energy transfer catalysis . This involved [2+2] cycloaddition energy transfer sensitization, providing access to an unexplored library of azaspiro compounds .

Results and Outcomes

This method allowed for the creation of unique and densely functionalized 2-oxa-1-azabicyclo [3.2.0]heptanes . Many of these include additional synthetic handles important for further functionalization of the DNA-conjugated products and for library production .

Tuberculosis Treatment

1-Azaspiro[3.3]heptanes have been used in the development of treatments for tuberculosis .

Method of Application

A low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, the starting material for the in-development tuberculosis treatment TBI-223, has been described . The key bond forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .

Results and Outcomes

This new approach avoids the previous drawbacks associated with the synthesis of 2-oxa-6-azaspiro[3.3]heptane, the major cost driver used in previous routes to TBI-223 . The optimization and multigram scale-up results for this new route are reported, suggesting that this method could potentially be used to create more effective and affordable treatments for tuberculosis .

Safety And Hazards

The compound is classified as potentially harmful, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinse thoroughly with water .

properties

IUPAC Name

1-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.C2H2O4/c1-2-6(3-1)4-5-7-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRPZGPEQYYHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743417
Record name Oxalic acid--1-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[3.3]heptane oxalate

CAS RN

1523571-15-4, 51392-72-4
Record name 1-Azaspiro[3.3]heptane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--1-azaspiro[3.3]heptane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[3.3]heptane oxalate
Reactant of Route 2
Reactant of Route 2
1-Azaspiro[3.3]heptane oxalate
Reactant of Route 3
1-Azaspiro[3.3]heptane oxalate
Reactant of Route 4
1-Azaspiro[3.3]heptane oxalate
Reactant of Route 5
1-Azaspiro[3.3]heptane oxalate
Reactant of Route 6
1-Azaspiro[3.3]heptane oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.